molecular formula C9H12Cl2N2O B1418996 N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride CAS No. 116133-19-8

N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1418996
CAS No.: 116133-19-8
M. Wt: 235.11 g/mol
InChI Key: FMQDZEWYRMGYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Identification

The compound under investigation is systematically named N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride according to International Union of Pure and Applied Chemistry nomenclature conventions. The base molecular structure, excluding the hydrochloride salt component, carries the molecular formula C9H11ClN2O, indicating the presence of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The Chemical Abstracts Service has assigned the registry number 116133-19-8 to this specific hydrochloride salt form.

The systematic identification of this compound involves multiple structural descriptors that provide comprehensive chemical information. The Simplified Molecular Input Line Entry System representation is documented as CNCC(=O)NC1=CC(=CC=C1)Cl, which precisely describes the connectivity pattern of all atoms within the molecular framework. The International Chemical Identifier string provides an even more detailed structural description: InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3,(H,12,13), offering a standardized method for chemical database searches and computational applications.

The compound's International Chemical Identifier Key, designated as LGDBZEAQDWZKIZ-UHFFFAOYSA-N, serves as a unique digital fingerprint for unambiguous identification across chemical databases and literature. This systematic approach to chemical nomenclature ensures precise communication within the scientific community and facilitates accurate literature searches and regulatory documentation.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features common to acetamide derivatives, with specific conformational preferences influenced by the chlorine substituent positioning. Research on related acetamide compounds reveals that the N-H bond orientation relative to aromatic substituents follows predictable patterns based on substituent position and electronic effects. In the case of N-(3-chlorophenyl)acetamide, crystallographic studies demonstrate that the N-H bond adopts an anti conformation relative to the meta-chloro substituent, contrasting with syn conformations observed in ortho-substituted analogs.

The methylamino group attached to the acetamide carbon introduces additional conformational complexity to the molecular system. Studies on similar methylamino-acetamide structures indicate that the methyl group typically adopts staggered conformations relative to adjacent bonds to minimize steric hindrance. The presence of the methylamino substituent creates a tertiary amine center that can participate in hydrogen bonding interactions, particularly in the protonated hydrochloride salt form.

Computational analysis of acetamide conformations using ab initio molecular orbital theory demonstrates that preferred conformations result from a balance between steric interactions and electronic stabilization effects. For N-methylacetamide derivatives, the Z-arrangement (methyl cis to carbonyl) is generally favored, providing insights into the likely conformational preferences of the title compound. The chlorine substituent at the meta position of the phenyl ring introduces additional electronic effects that can influence the overall molecular geometry through inductive and resonance interactions.

The hydrochloride salt formation significantly impacts the molecular geometry by protonating the methylamino nitrogen, creating a positively charged ammonium center. This ionic interaction affects the overall molecular conformation by introducing electrostatic stabilization and modifying hydrogen bonding patterns within the crystal lattice.

Crystal Structure Determination via X-Ray Diffraction

X-ray crystallographic analysis represents the gold standard for determining precise three-dimensional molecular structures and understanding intermolecular interactions in solid-state materials. For acetamide derivatives similar to this compound, crystallographic studies reveal characteristic packing patterns dominated by hydrogen bonding networks. The technique involves measuring the angles and intensities of X-ray diffraction patterns to produce detailed electron density maps that reveal atomic positions and chemical bonding arrangements.

Crystallographic studies of related chlorophenyl acetamide compounds demonstrate typical monoclinic or triclinic crystal systems with space groups that accommodate hydrogen bonding between amide functionalities. The predicted collision cross section data for N-(3-chlorophenyl)-2-(methylamino)acetamide provides structural insights, with values ranging from 136.0 to 187.3 Ų depending on the ionization adduct, suggesting a relatively compact molecular structure.

Adduct Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]+ 199.06326 141.3
[M+Na]+ 221.04520 148.8
[M-H]- 197.04870 145.0
[M+NH4]+ 216.08980 161.0
[M+K]+ 237.01914 145.1

The crystal structure determination process for similar compounds typically reveals hydrogen bonding networks that stabilize the crystal lattice. Studies of N-(3-chlorophenyl)acetamide show that molecules form infinite chains through intermolecular N-H···O hydrogen bonding, with typical hydrogen bond lengths of approximately 2.00-2.11 Ų and bond angles of 166-167°. The asymmetric unit commonly contains two molecules linked by these hydrogen bonding interactions.

The presence of the hydrochloride salt component in the title compound introduces additional complexity to the crystal structure through ionic interactions and expanded hydrogen bonding networks. The chloride anion can serve as a hydrogen bond acceptor, creating three-dimensional networks that significantly influence crystal packing and physical properties such as solubility and thermal stability.

Comparative Analysis with Structural Analogs

Comparative structural analysis of this compound with related acetamide derivatives reveals important structure-activity relationships and conformational trends. The positioning of chlorine substituents on the aromatic ring significantly influences molecular conformation, as demonstrated by studies comparing ortho, meta, and para-chloro analogs. The meta-chloro substitution pattern in the title compound results in specific conformational preferences that distinguish it from other positional isomers.

Structural comparison with N-(3-chlorophenyl)acetamide reveals the impact of the methylamino substitution on molecular geometry and crystal packing. While the parent acetamide shows anti conformation of the N-H bond relative to the meta-chloro group, the introduction of the methylamino substituent creates additional steric and electronic considerations that may modify this preferred geometry. The molecular weight difference between the title compound (235.11 g/mol for the hydrochloride salt) and the parent acetamide (171.62 g/mol) reflects the structural modifications.

Analysis of related compounds such as 2-(methylamino)-N-phenylacetamide (molecular weight 164.20 g/mol) provides insights into the electronic effects of chlorine substitution. The presence of the electron-withdrawing chlorine atom at the meta position influences the electronic distribution within the aromatic system and may affect the basicity of the methylamino group, impacting salt formation and stability.

Comparative crystallographic studies of chlorinated acetamide analogs demonstrate how substituent patterns affect intermolecular interactions. For instance, 2-chloro-N-(3-chlorophenyl)acetamide exhibits different hydrogen bonding patterns compared to the title compound due to the additional chlorine substitution on the acetamide moiety. These structural variations highlight the importance of precise substitution patterns in determining solid-state properties and potential biological activities.

The hydrochloride salt formation distinguishes the title compound from its free base analogs, introducing ionic character that significantly affects solubility, stability, and crystal packing. Comparative analysis with other pharmaceutical hydrochloride salts suggests that this ionic form likely exhibits enhanced aqueous solubility and improved handling characteristics compared to the neutral parent compound, making it more suitable for various applications in chemical research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-4-2-3-7(10)5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQDZEWYRMGYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116133-19-8
Record name N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 3-chloroaniline with methylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Reacting 3-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-2-chloroacetamide.

    Step 2: The intermediate N-(3-chlorophenyl)-2-chloroacetamide is then reacted with methylamine to yield N-(3-chlorophenyl)-2-(methylamino)acetamide.

    Step 3: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride has diverse applications, particularly in scientific research, due to its chemical properties and structural features .

Scientific Research Applications

N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride is used in various capacities in scientific research, as highlighted below:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules. Its versatile structure, featuring both amine and amide groups, allows it to be incorporated into a variety of molecular structures.
  • Pharmaceutical Research: The compound is used in biochemical and pharmaceutical research because of its involvement in numerous biological processes and potential therapeutic uses.
  • Inhibitor Development: It is utilized in developing non-peptidic, non-covalent inhibitors of SARS-CoV-2 3CLpro, an enzyme crucial for the replication of the virus . Optimization efforts have led to compounds with improved characteristics, including robust nanomolar biochemical inhibition against SARS-CoV-2 3CLpro and sub-micromolar antiviral activity .

N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride is associated with certain hazards that should be considered when handling it :

  • Harmful if swallowed
  • Causes skin irritation
  • Causes serious eye irritation
  • May cause respiratory irritation

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties.

Compound Name Substituent (Position) Molecular Formula Key Properties/Activities Reference
N-(3-Fluorophenyl)-2-(methylamino)acetamide HCl F (3-) C10H12ClFN2O Industrial grade; used in agrochemicals
N-(3-Ethynylphenyl)-2-(methylamino)acetamide HCl C≡CH (3-) C11H13ClN2O Lab use; molecular weight 224.69 g/mol
2-Chloro-N-(3-methylphenyl)acetamide CH3 (3-) C9H10ClNO Syn conformation of N–H bond; hydrogen bonding in crystal lattice
N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide HCl CH3 (2-,6-) C11H16N2O·HCl Lidocaine impurity; anesthetic applications

Key Findings :

  • Electron-Withdrawing Groups (Cl, F) : Enhance stability and binding affinity in receptor interactions (e.g., SARS-CoV-2 protease inhibitors in ).
  • Bulkier Substituents (C≡CH) : May reduce solubility but increase lipophilicity, affecting pharmacokinetics .
  • Conformational Effects : Substituents like methyl or nitro groups influence hydrogen-bonding patterns and crystal packing .

Modifications to the Acetamide Backbone

Variations in the acetamide structure, including side chains and salt forms, alter bioactivity and synthesis routes.

Compound Name Acetamide Modification Molecular Weight (g/mol) Activity/Application Reference
N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide HCl Cyclohexyl and ethyl groups 224.69 Lab reagent; structural analog for drug design
2-(4-Phenylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide Piperazine ring 406.32 (as dihydrochloride) Anticonvulsant activity (ED50: 45 mg/kg)
2-(Benzotriazol-1-yl)-N-(3-chlorobenzyl)acetamide Benzotriazole moiety 367.83 Noncovalent enzyme inhibition
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-oxadiazole hybrid 413.85 Antimicrobial activity

Key Findings :

  • Piperazine/Morpholine Derivatives : Enhance anticonvulsant activity due to improved blood-brain barrier penetration .
  • Heterocyclic Additions (Benzotriazole, Oxadiazole) : Increase binding affinity to enzymes (e.g., SARS-CoV-2 main protease ) or antimicrobial potency .
  • Hydrochloride Salts : Improve solubility compared to free bases, critical for formulation .

Key Findings :

  • Chlorophenyl Group : Enhances hydrophobic interactions in enzyme binding pockets (e.g., SARS-CoV-2 protease ).
  • Methylamino Group: Contributes to hydrogen bonding with residues like ASN142 and GLN189 in viral proteases .

Biological Activity

N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a 3-chlorophenyl group attached to a methylamino acetamide moiety. Its molecular formula is C10H12ClN2O·HCl, with a molecular weight of approximately 232.63 g/mol. The presence of the chlorophenyl group is significant as it may enhance the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. This compound is believed to modulate enzyme activity, potentially influencing metabolic pathways and cellular responses. The interactions can lead to various biochemical effects, which are critical for its therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition at low concentrations. For example, the Minimum Inhibitory Concentration (MIC) values against common pathogens were reported as follows:

Pathogen MIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.039

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary research indicates that it may induce apoptosis in cancer cell lines by activating specific pathways that lead to cell death. The compound's structure allows it to interact effectively with cellular targets involved in cancer progression.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antiviral Studies : A study explored the compound's effectiveness against viral infections, particularly focusing on its ability to inhibit viral replication in vitro. Results demonstrated significant reductions in viral RNA loads, suggesting potential as an antiviral agent .
  • Enzyme Inhibition : Research has shown that this compound can inhibit key enzymes involved in metabolic processes, which could be leveraged for therapeutic benefits in metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons were made with structurally similar compounds:

Compound Activity Profile
N-(3-chlorophenyl)-2-(ethylamino)acetamideModerate antibacterial activity
N-(3-chlorophenyl)-2-(dimethylamino)acetamideHigher potency against certain bacterial strains

The distinct structural variations contribute to differences in biological activity, highlighting the importance of chemical modifications in drug design.

Q & A

Basic Research Questions

Q. How can the molecular structure of N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride be confirmed experimentally?

  • Methodological Answer : The compound’s structure is typically confirmed via single-crystal X-ray diffraction (SCXRD), which resolves bond lengths, angles, and intermolecular interactions. For example, crystallographic studies on analogous chloroacetamides reveal dihedral angles between aromatic rings and acetamide groups (e.g., 10.8°–85.8° in similar structures) and hydrogen-bonded networks stabilizing crystal packing . Complementary techniques include FT-IR (C=O stretch at ~1650 cm⁻¹, N–H bend at ~3300 cm⁻¹), ¹H/¹³C NMR (e.g., methylamino protons at δ 2.8–3.2 ppm), and mass spectrometry (molecular ion peak at m/z 124.57 for the base compound) .

Q. What synthetic routes are recommended for preparing this compound?

  • Methodological Answer : A common approach involves amide coupling between 3-chloroaniline derivatives and 2-chloro-N-methylacetamide in dichloromethane or ethanol, using triethylamine as a base. For example:

  • Step 1: React 3-chloroaniline with chloroacetyl chloride to form 2-chloro-N-(3-chlorophenyl)acetamide.
  • Step 2: Substitute the chloro group with methylamine under reflux (60–80°C, 12–24 hrs).
  • Step 3: Isolate the hydrochloride salt via acidification (HCl) and recrystallization from ethanol .
  • Yield Optimization : Low yields (2–5%) are common due to side reactions; purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What analytical methods are critical for assessing purity and stability?

  • Methodological Answer :

  • HPLC-UV (C18 column, methanol/water mobile phase) detects impurities at 254 nm.
  • Thermogravimetric Analysis (TGA) evaluates thermal stability (decomposition onset >200°C for similar acetamides).
  • pH Stability Studies : Incubate in buffers (pH 1–12) at 37°C for 24 hrs; monitor degradation via LC-MS .

Advanced Research Questions

Q. How do substituent positions (e.g., 3-chloro vs. 4-chloro) affect the compound’s crystallographic and electronic properties?

  • Methodological Answer :

  • SCXRD Comparisons : Meta-substituted derivatives (e.g., 3-chloro) exhibit distinct dihedral angles vs. para-substituted analogs. For instance, 3-chloro substitution in acetamides creates a 81.9° angle between the acetamide group and aromatic ring, influencing π-π stacking and solubility .
  • DFT Calculations : Meta-substitution reduces electron density at the amide nitrogen (NBO charge: −0.45 vs. −0.52 for para), altering hydrogen-bonding capacity .

Q. What strategies resolve contradictions in reported bioactivity data for chloroacetamide derivatives?

  • Methodological Answer :

  • Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (IC₅₀ ± SEM).
  • Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed amides) that may skew activity .
  • SAR Analysis : Compare analogs (e.g., 3-chlorophenyl vs. 4-fluorophenyl) to isolate substituent effects on target binding .

Q. How can molecular dynamics (MD) simulations predict solvent interactions and conformational stability?

  • Methodological Answer :

  • Force Fields : Use AMBER or CHARMM to model solvation in water/DMSO. Simulations show the methylamino group adopts a gauche conformation in polar solvents, stabilizing intramolecular H-bonds .
  • Free Energy Landscapes : Umbrella sampling reveals energy barriers (~5 kcal/mol) for amide bond rotation, impacting ligand-receptor docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.